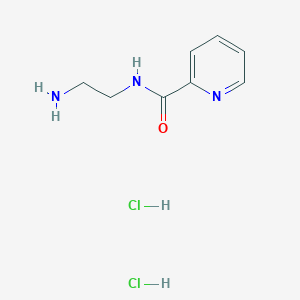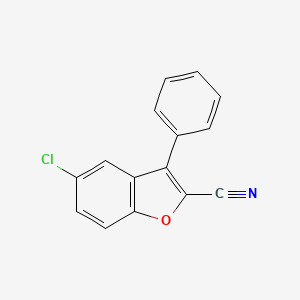![molecular formula C13H16O3 B8687349 2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one](/img/structure/B8687349.png)
2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one is an organic compound featuring a tetrahydropyran ring substituted with a benzyloxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one typically involves the formation of the tetrahydropyran ring followed by the introduction of the benzyloxymethyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst can yield the tetrahydropyran ring. Subsequent protection of the hydroxyl group with a benzyloxymethyl group can be achieved using benzyl chloromethyl ether in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted tetrahydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Wirkmechanismus
The mechanism of action of 2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, participating in various chemical reactions. Its biological activity may be attributed to its ability to interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran-4-one: Lacks the benzyloxymethyl group but shares the tetrahydropyran ring structure.
2-Methyltetrahydropyran-4-one: Similar structure with a methyl group instead of a benzyloxymethyl group.
2-Phenoxymethyltetrahydropyran-4-one: Contains a phenoxymethyl group instead of a benzyloxymethyl group.
Uniqueness
2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one is unique due to the presence of the benzyloxymethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H16O3 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
2-(phenylmethoxymethyl)oxan-4-one |
InChI |
InChI=1S/C13H16O3/c14-12-6-7-16-13(8-12)10-15-9-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
InChI-Schlüssel |
FQRZWENPZZUNLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CC1=O)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 1-ethyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B8687286.png)



![2-(Dimethylamino)benzo[d]oxazol-5-ol](/img/structure/B8687334.png)
![Dimethyl[benzyl(methyl)amino]propanedioate](/img/structure/B8687354.png)


![[1-(3-Methylbut-2-enyl)-1H-pyrazol-3-yl]amine](/img/structure/B8687370.png)
![3-[4-(Dimethylamino)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B8687371.png)
![N-[2-(4-Iodophenyl)ethyl]methanesulfonamide](/img/structure/B8687379.png)

